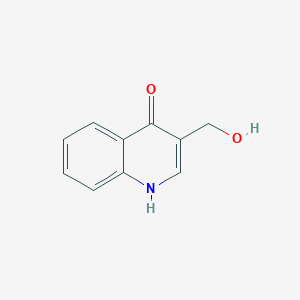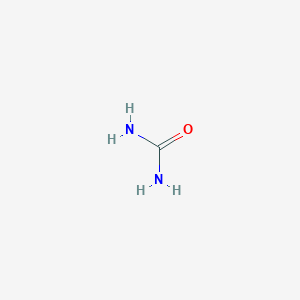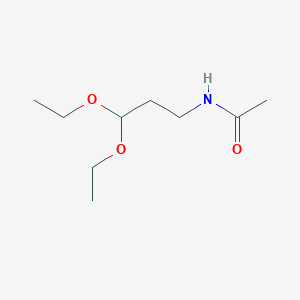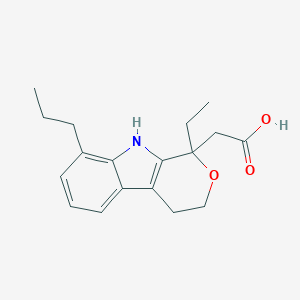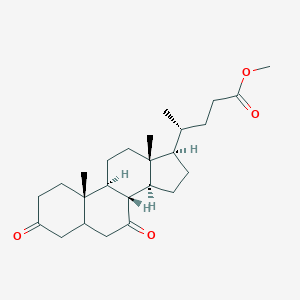
Methyl 5-beta-cholan-3,7-dione-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-beta-cholan-3,7-dione-24-oate typically involves the esterification of 5-beta-cholan-3,7-dione-24-oic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-beta-cholan-3,7-dione-24-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are the primary products.
Substitution: The ester group can be replaced with other functional groups such as amides or alcohols.
Scientific Research Applications
Methyl 5-beta-cholan-3,7-dione-24-oate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-beta-cholan-3,7-dione-24-oate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity and influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in cholesterol metabolism and bile acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,7,12-trioxo-5-beta-cholan-24-oate: Similar in structure but with additional oxo groups.
Methyl 5-beta-chola-3,11-dien-24-oate: Features a double bond in the cholan ring system.
Uniqueness
Methyl 5-beta-cholan-3,7-dione-24-oate is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
77060-26-5 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
KNVADAPHVNKTEP-AQHAYLOVSA-N |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
melting_point |
171-173°C |
physical_description |
Solid |
Synonyms |
(5β,7β)-7-Hydroxy-3-oxo-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholanic Acid; 7β-Hydroxy-3-keto-5β-cholanoic Acid; 7β-Hydroxy-3-oxo-5β-chol-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




